3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular focus on the target dpre1 .
Mode of Action
Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. By inhibiting this process, the compound could potentially disrupt bacterial communication and coordination, thereby mitigating their pathogenic effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the cyclo-oxygenase pathway , which plays a crucial role in inflammation and pain. By inhibiting this pathway, the compound could potentially exhibit anti-inflammatory effects .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity . Additionally, they have shown promising quorum-sensing inhibitory effects, with potential implications for the treatment of bacterial infections .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation
Cellular Effects
Some benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, which is involved in the metabolism of arachidonic acid to prostaglandins This can lead to changes in gene expression and enzyme activity
Metabolic Pathways
Some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with 6-fluoro-1,3-benzothiazol-2-ylhydrazine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The fluorine atoms and benzohydrazide moiety can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzothiazole derivatives with different functional groups .
Scientific Research Applications
3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has indicated potential antifungal and antimicrobial properties, making it a candidate for developing new therapeutic agents
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-ylhydrazine: A precursor in the synthesis of the target compound.
3-fluorobenzoyl chloride: Another precursor used in the synthesis.
Other benzothiazole derivatives: Compounds with similar benzothiazole ring structures but different substituents.
Uniqueness
3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of both fluorine atoms and the benzohydrazide moiety. This combination imparts specific chemical properties, such as increased stability and potential biological activity, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCCGMVHHEJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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